N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
CAS No.:
Cat. No.: VC16624683
Molecular Formula: C9H10ClN5O3
Molecular Weight: 275.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN5O3 |
|---|---|
| Molecular Weight | 275.68 g/mol |
| IUPAC Name | N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide |
| Standard InChI | InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2 |
| Standard InChI Key | AAGLTWPPIMEDKQ-LNLMKGTHSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O)([2H])[2H])[2H] |
| Canonical SMILES | C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
The compound features a pyridinylmethyl-imidazolylnitramide backbone with strategic substitutions:
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A 6-chloro-5-hydroxypyridin-3-yl group attached via a methyl bridge to an imidazole ring.
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A nitramide () moiety at the 2-position of the imidazole.
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Tetradeuteration at the 4,5-positions of the imidazole ring, replacing hydrogen with deuterium.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.68 g/mol |
| IUPAC Name | N-[1-[(6-Chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide |
| SMILES | C1C(N(/C(=N/N+[O-])/N1)CC2=CN=C(C=C2Cl)O)D2 |
The deuteration enhances metabolic stability and facilitates tracking via mass spectrometry.
Comparative Analysis with Non-Deuterated Analogs
Deuteration reduces hydrogen-deuterium exchange rates, extending the compound’s half-life in environmental matrices compared to non-deuterated neonicotinoids like imidacloprid . For instance, 5-hydroxyimidacloprid (PubChem CID: 136241533), a metabolite of imidacloprid, shares structural similarities but lacks deuterium, resulting in faster degradation .
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis involves:
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Chlorination and Hydroxylation: Introducing chloro and hydroxyl groups to the pyridine ring using and oxidative agents.
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Methyl Bridge Formation: Coupling the modified pyridine to imidazole via a Mannich reaction.
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Nitramide Incorporation: Nitration of the imidazole’s 2-position using concentrated - mixtures .
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Deuteration: Exchange of imidazole hydrogens with deuterium oxide () under controlled pH and temperature.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | , 60°C | 85% |
| Nitration | , 0°C | 72% |
| Deuteration | , pH 7, 25°C | 90% |
Purification and Characterization
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Nuclear Magnetic Resonance (NMR): Confirms deuteration efficiency (≥98%) via absence of proton signals at 4,5-positions.
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High-Performance Liquid Chromatography (HPLC): Purity >99% achieved using C18 columns with acetonitrile-water gradients.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 275.68 ([M+H]).
Mechanism of Action and Selectivity
Target Receptor Binding
The compound binds irreversibly to insect nAChRs, causing continuous neuronal excitation and paralysis. Its affinity for insect receptors () is 100-fold higher than for mammalian receptors, attributed to:
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The chloropyridinyl group’s complementary fit into insect-specific receptor pockets.
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The nitramide moiety’s electron-withdrawing effects, stabilizing receptor-ligand interactions .
Metabolic Resistance Mechanisms
Pests with cytochrome P450-mediated detoxification pathways (e.g., Myzus persicae) exhibit reduced susceptibility. Deuteration slows oxidative metabolism, delaying resistance onset compared to non-deuterated analogs .
Agricultural Applications and Efficacy
Target Pests and Application Rates
Effective against sap-feeding insects (e.g., aphids, whiteflies) at field rates of 20–50 g/ha. Foliar sprays and seed treatments show comparable efficacy, with LC values of 0.8–1.5 ppm.
Table 3: Comparative Efficacy Against Common Pests
| Pest Species | LC (ppm) | Application Method |
|---|---|---|
| Aphis gossypii | 0.9 | Foliar spray |
| Bemisia tabaci | 1.2 | Seed treatment |
| Plutella xylostella | 2.4 | Soil drench |
Synergistic Formulations
Combination with cytochrome P450 inhibitors (e.g., piperonyl butoxide) enhances potency 3–5-fold in resistant populations .
Environmental Impact and Degradation
Soil and Aquatic Persistence
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Half-life in Soil: 40–60 days (vs. 20–30 days for imidacloprid) due to deuteration.
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Water Solubility: 230 mg/L, leading to moderate leaching risk. Hydroxylation at the 5-position increases polarity, reducing bioaccumulation potential .
Ecotoxicological Risks
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Bee Toxicity: Contact LD = 4 ng/bee, comparable to imidacloprid. Mitigated through evening applications to avoid foraging periods .
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Aquatic Invertebrates: LC for Daphnia magna = 1.8 ppm, necessitating buffer zones near water bodies.
| Condition | Temperature | Relative Humidity | Shelf Life |
|---|---|---|---|
| Sealed container | 4°C | <30% | 24 months |
| Open air | 25°C | 60% | 6 months |
Analytical Methods for Detection
Chromatographic Techniques
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LC-MS/MS: Quantification limit = 0.1 ppb using MRM transitions m/z 275.68 → 210.1.
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GC-ECD: Requires derivatization with BSTFA for nitro group stabilization .
Spectroscopic Identification
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IR Spectroscopy: Peaks at 1540 cm (N=O stretch) and 1260 cm (C-N stretch).
Comparative Profile Within Neonicotinoids
Advantages Over Imidacloprid
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Enhanced Stability: Deuteration reduces soil metabolism by 50%.
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Lower Mammalian Toxicity: Oral LD in rats = 500 mg/kg vs. 450 mg/kg for imidacloprid .
Limitations
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Synthesis Cost: Deuterated reagents increase production costs by ~30% compared to non-deuterated analogs.
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